molecular formula C12H19Cl2N3O B1388997 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride CAS No. 1185293-83-7

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Cat. No.: B1388997
CAS No.: 1185293-83-7
M. Wt: 292.2 g/mol
InChI Key: RZNFQQPWAYFIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a cell-permeable benzimidazole derivative that functions as a potent and ATP-competitive inhibitor of Janus Kinase 2 (JAK2) Source . This compound exhibits high selectivity for JAK2 over other JAK family members, such as JAK3, making it a valuable tool for dissecting specific signaling pathways in cellular models Source . The primary research application of this JAK2 inhibitor is in the study of myeloproliferative neoplasms (MPNs) and other hematological cancers where the JAK-STAT signaling pathway is constitutively activated, often due to mutations like JAK2 V617F Source . By selectively inhibiting JAK2, researchers can investigate the role of this kinase in cell proliferation and survival, providing critical insights for the development of targeted anticancer therapeutics. The dihydrochloride salt form ensures high solubility in aqueous buffers for in vitro assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNFQQPWAYFIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, often referred to as a benzoimidazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's chemical structure includes a benzoimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C12H19Cl2N3O
  • Molecular Weight : 276.21 g/mol
  • CAS Number : 879038-11-6
  • SMILES Notation : CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of benzoimidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells.

Key Findings :

  • In vitro studies indicate that derivatives of benzoimidazole exhibit cytotoxic effects that can be comparable to standard chemotherapeutics like cisplatin.
  • The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Apoptosis induction
Compound BHCT11615Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. Studies have shown that compounds with a benzoimidazole structure can exhibit activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • The compound demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Notably, it showed no significant activity against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa.
PathogenMIC (µg/mL)Activity
MRSA32Moderate
E. coli>64No activity

Case Study 1: Anticancer Activity in A549 Cells

A study conducted on the effects of benzoimidazole derivatives on A549 cells revealed that treatment with this compound led to a significant reduction in cell viability. The results indicated an IC50 value of approximately 10 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties, the compound was tested against clinical isolates of MRSA and other pathogens. The results indicated that while it was effective against MRSA, it lacked efficacy against common Gram-negative pathogens, highlighting the need for further structural modifications to enhance its spectrum of activity.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzoimidazole moiety, including 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-OL dihydrochloride, exhibit notable biological activities:

Antimicrobial Properties:
Studies have demonstrated effectiveness against various pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli
    These findings suggest potential applications in developing new antimicrobial agents.

Kinase Inhibition:
Due to its structural similarities with known kinase inhibitors, this compound may play a role in inhibiting specific kinases involved in cancer and other diseases characterized by abnormal kinase activity. The benzoimidazole structure is particularly relevant for targeting these enzymes .

Therapeutic Applications

The compound's unique combination of functional groups allows for diverse interactions within biological systems. Potential therapeutic applications include:

Cancer Treatment:
Given its kinase inhibitory potential, this compound could be explored as a lead compound for developing anticancer drugs targeting specific signaling pathways involved in tumorigenesis .

Antimicrobial Development:
With its demonstrated antimicrobial properties, this compound may serve as a basis for synthesizing new antibiotics, particularly against resistant strains of bacteria .

Synthesis and Modifications

Synthesis of this compound typically involves multi-step processes to introduce various functional groups. While specific synthetic pathways may vary, they often include reactions that allow for the incorporation of the benzoimidazole core and subsequent modifications to enhance bioactivity .

Data Table: Comparison with Related Compounds

Compound NameStructureUnique Features
4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-benzimidazol}-2(3H)-oneStructureContains bis(hydroxyethyl)amino substituents; used in cancer therapies.
5-Amino-benzimidazoleStructureSimpler structure; serves as a precursor for more complex derivatives.
4-(Aminomethyl)-benzimidazoleStructureFeatures an aminomethyl group; studied for its pharmacological properties.

This table highlights how this compound stands out due to its specific combination of functional groups that enhance solubility and biological activity compared to simpler derivatives.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various benzoimidazole derivatives, this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Kinase Inhibition
Another research effort focused on the inhibition of specific kinases involved in cancer signaling pathways. The results indicated that analogs of this compound could effectively inhibit key kinases, supporting further investigation into its application in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Ring

a) 5-Methyl vs. 5-Amino Substitution
  • Compound : 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride ().
    • Molecular Formula : C₁₁H₁₈Cl₂N₄ (CAS: 630091-53-1).
    • Key Differences :
  • 5-position: Methyl (–CH₃) instead of amino (–NH₂).
  • Side chain: Propanamine (–CH₂CH₂CH₂NH₂) instead of propanol. Implications:
  • Basicity: Propanamine’s primary amine (vs. propanol’s hydroxyl) increases basicity, altering pH-dependent solubility .
b) 5-Nitro Substitution
  • Compound : 3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride ().
    • Molecular Formula : C₁₀H₁₄Cl₂N₄O₂ (CAS: 2126178-74-1).
    • Key Differences :
  • 5-position: Nitro (–NO₂) instead of amino (–NH₂). Implications:
  • Electron Effects : Nitro is strongly electron-withdrawing, reducing aromatic ring reactivity and altering binding affinity.
  • Stability: Nitro groups may confer photolytic instability compared to amino groups .

Core Heterocycle Modifications

a) Imidazole vs. Benzimidazole Core
  • Compound: (2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol dihydrochloride (L-Histidinol dihydrochloride, ). Molecular Formula: C₆H₁₃Cl₂N₃O. Key Differences:
  • Chirality : (R)-configuration at C2.
    • Implications :
  • Bioactivity: Histidinol analogs are precursors in histidine biosynthesis, unlike benzimidazole derivatives, which often target enzymes or receptors.

Side Chain Variations

a) Propanol vs. Butanoic Acid
  • Compound: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (). Molecular Formula: C₂₁H₂₅N₃O₃. Key Differences:
  • Side chain: Butanoic acid (–CH₂CH₂CH₂COOH) instead of propanol.
  • 1-position : Methyl (–CH₃) and benzyl groups.
    • Implications :
  • Solubility : Carboxylic acid group enhances water solubility at physiological pH.
  • Target Interaction : Acidic moiety may facilitate ionic interactions with basic residues in enzymes .

Q & A

Basic: What are the recommended synthetic pathways and purification strategies for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride?

Methodological Answer:
The synthesis typically involves refluxing precursor compounds in ethanol, followed by isolation and purification. For example, analogous benzimidazole derivatives are synthesized by refluxing equimolar reactants (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) in ethanol for 2 hours, followed by filtration and recrystallization from a DMF–EtOH (1:1) mixture . The dihydrochloride salt is formed by treating the free base with HCl, a common strategy for improving solubility and crystallinity, as seen in structurally related compounds . Purification may require repeated recrystallization or chromatographic techniques (e.g., HPLC) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : For confirming proton environments and verifying the presence of the ethyl and propanol groups.
  • X-ray Crystallography : SHELXL is widely used for refining small-molecule structures, particularly for resolving hydrogen bonding and salt formation. The program’s robustness in handling high-resolution data makes it suitable for dihydrochloride salts .
  • HPLC-MS : To assess purity (e.g., 95% threshold) and detect impurities, especially in dihydrochloride formulations .
  • Single-crystal analysis : Bond angles (e.g., C–C bond deviations of ~0.004 Å) and torsion angles can be validated using SHELX workflows .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Methodological Answer:
Discrepancies often arise from twinning, disordered solvent molecules, or salt interactions. Strategies include:

  • Multi-software validation : Cross-check refinement results with programs like Olex2 or Phenix alongside SHELXL to identify systematic errors .
  • High-resolution data : Collect data at low temperatures (e.g., 90 K) to reduce thermal motion artifacts, as demonstrated in studies of similar imidazole derivatives .
  • Angle normalization : Compare observed bond angles (e.g., 119.2°–130.6° for aromatic systems) with expected values from analogous structures .
  • Hydrogen bonding analysis : Use SHELXPRO to model interactions between the dihydrochloride moiety and solvent molecules, ensuring charge balance .

Advanced: What experimental design considerations optimize reaction yields for benzimidazole derivatives?

Methodological Answer:
Key factors include:

  • Solvent selection : Ethanol or DMF-EtOH mixtures enhance solubility of intermediates during reflux .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency in benzimidazole formation.
  • By-product mitigation : Monitor reaction progress via TLC or inline spectroscopy to minimize side products (e.g., over-alkylated species) .
  • Salt formation : Introducing HCl early in the synthesis can stabilize reactive intermediates and improve yield, as seen in related dihydrochloride salts .

Advanced: How can solubility challenges be addressed in biological assay design?

Methodological Answer:

  • Salt formulation : The dihydrochloride form enhances aqueous solubility compared to the free base. Adjust pH to 5–7 to maintain stability .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies, ensuring compatibility with assay buffers.
  • Surfactants : Polysorbate-80 or cyclodextrins can solubilize hydrophobic moieties in the benzimidazole core .
  • Crystallographic guidance : Analyze packing motifs (e.g., π-π stacking) to predict aggregation tendencies and adjust solvent polarity accordingly .

Advanced: What analytical workflows validate purity and stability in long-term storage?

Methodological Answer:

  • Stability-indicating HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to detect degradation products .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity of the dihydrochloride salt, which can affect shelf life .
  • NMR stability studies : Monitor proton shifts in D₂O over time to identify hydrolysis or oxidation .
  • Crystallographic monitoring : Periodically re-measure unit cell parameters to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 2
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.